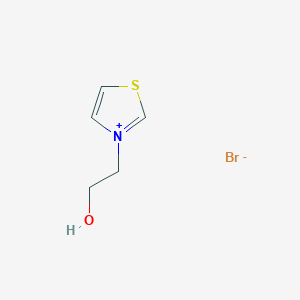

3-(2-Hydroxyethyl)thiazolium bromide

Übersicht

Beschreibung

3-(2-Hydroxyethyl)thiazolium bromide is a chemical compound with the molecular formula C5H8BrNOS and a molecular weight of 210.09 g/mol . It is a thiazolium salt that is commonly used as a catalyst in various organic reactions, particularly in the Stetter reaction, which involves the addition of aldehydes to α,β-unsaturated esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)thiazolium bromide typically involves the reaction of 2-bromoethanol with thiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Thiazole+2-Bromoethanol→3-(2-Hydroxyethyl)thiazolium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxyethyl)thiazolium bromide is known to undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The bromide ion in the compound can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Nucleophiles such as chloride or acetate ions can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thiazolium derivatives, while substitution reactions can produce different thiazolium salts .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Molecular Formula: C5H8BrNOS

Molecular Weight: 210.09 g/mol

CAS Number: 103768-99-6

The compound primarily acts as a catalyst in the Stetter reaction, facilitating the formation of carbon-carbon bonds through a mechanism involving the Stetter-Michael addition. This reaction is crucial for synthesizing various organic compounds, particularly in the field of medicinal chemistry.

Organic Synthesis

3-(2-Hydroxyethyl)thiazolium bromide is widely used as a catalyst in several organic reactions, including:

- Stetter Reaction: It promotes the addition of aldehydes to α,β-unsaturated esters, which is essential for constructing complex organic molecules.

- Michael Addition: The compound can facilitate Michael additions, further expanding its utility in synthetic pathways .

Biological Studies

In biological research, this compound serves multiple roles:

- Enzyme Mechanisms: It is utilized as a probe to study enzyme mechanisms, helping researchers understand catalytic processes at the molecular level.

- Antifungal Activity: Preliminary studies indicate that this compound exhibits antifungal properties against pathogens such as Candida albicans, likely disrupting fungal cell membranes.

Medicinal Chemistry

Ongoing research explores its potential therapeutic applications:

- Drug Development: As a thiazolium derivative, it may serve as a scaffold for developing new pharmaceuticals targeting various diseases due to its unique reactivity and biological activity .

Industrial Applications

In industrial settings, this compound is employed in the synthesis of fine chemicals and pharmaceuticals. Its efficiency as a catalyst makes it valuable for large-scale chemical production processes.

Case Study 1: Catalysis in Organic Synthesis

A study demonstrated the effectiveness of this compound as a catalyst in the Stetter reaction. The results indicated high yields of desired products with minimal side reactions, showcasing its potential for efficient organic synthesis.

Case Study 2: Antifungal Properties

Research highlighted the antifungal activity of this compound against Candida albicans. The mechanism involved disruption of the fungal cell membrane integrity, suggesting its potential use in developing antifungal agents.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyethyl)thiazolium bromide involves its role as a nucleophilic catalyst. In the Stetter reaction, the compound facilitates the addition of aldehydes to α,β-unsaturated esters by forming a reactive intermediate that undergoes nucleophilic attack . The molecular targets and pathways involved in this process include the activation of the carbonyl group in the aldehyde and the stabilization of the resulting intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

- 3-(Bromoacetyl)thiophene

- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Uniqueness

3-(2-Hydroxyethyl)thiazolium bromide is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in the Stetter reaction. Its ability to form stable intermediates and facilitate carbon-carbon bond formation distinguishes it from other similar compounds .

Biologische Aktivität

3-(2-Hydroxyethyl)thiazolium bromide (CAS Number: 103768-99-6) is a thiazolium salt that has garnered attention for its diverse biological activities. This compound is structurally characterized by a thiazole ring with a hydroxylethyl side chain, which contributes to its pharmacological properties. Research indicates that it exhibits significant antimicrobial, antifungal, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. The presence of the thiazolium ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its bacteriostatic effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for clinical use .

Antifungal Activity

The compound exhibits notable antifungal properties, particularly against pathogenic fungi like Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity, which is crucial for maintaining cellular homeostasis. In vitro studies have reported MIC values comparable to conventional antifungal agents, suggesting its potential as an alternative treatment option .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against various microorganisms. The results indicated that the compound displayed significant bacteriostatic activity, with MIC values ranging from 32 to 128 µg/mL against different bacterial strains. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Candida species. The findings revealed that it effectively inhibited fungal growth at MIC values similar to those of established antifungals like fluconazole.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida parapsilosis | 32 |

Study 3: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of the compound on cancer cell lines indicated a dose-dependent response. The IC50 values for breast cancer (MCF-7) and colon cancer (HT-29) cells were determined to be approximately 25 µM and 30 µM, respectively, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

The biological activities of this compound can be attributed to its ability to interact with key biomolecules within microbial and cancerous cells. The thiazolium ring facilitates electron transfer processes that disrupt metabolic pathways essential for cell survival.

-

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Interference with protein synthesis by binding to ribosomal subunits.

-

Antifungal Mechanism :

- Inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity.

- Induction of oxidative stress leading to cellular damage.

-

Anticancer Mechanism :

- Activation of apoptosis pathways through caspase activation.

- Inhibition of proliferation signals in cancer cells.

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZANVUAQQTZJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551892 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103768-99-6 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.